molecular formula C17H17NO3 B6407821 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid CAS No. 1261940-01-5

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid

Cat. No.: B6407821
CAS No.: 1261940-01-5
M. Wt: 283.32 g/mol
InChI Key: XEYWKKWWYXLLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a methyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylaminocarbonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid
  • 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid
  • 4-(Dimethylcarbamoyl)phenylboronic acid

Uniqueness

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid is unique due to its specific structural features, such as the position of the methyl group on the benzoic acid moiety. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-14(5-4-6-15(11)17(20)21)12-7-9-13(10-8-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYWKKWWYXLLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691331
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-01-5
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.